molecular formula C26H42N2O4 B1396995 Z-D-allo-Ile DCHA CAS No. 253595-73-2

Z-D-allo-Ile DCHA

Cat. No.: B1396995
CAS No.: 253595-73-2
M. Wt: 446.6 g/mol
InChI Key: QWMHUFMEYKIYPC-XOZOLZJESA-N
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Description

Z-D-allo-isoleucine dicyclohexylammonium salt is an organic compound used primarily as a reagent for protecting amino acids. It is known for its high purity and stability, making it a valuable tool in various chemical and biological research applications .

Preparation Methods

The preparation of Z-D-allo-isoleucine dicyclohexylammonium salt typically begins with D-isoleucine. The process involves esterification with Cbz anhydride to introduce the Cbz protecting group. Finally, the compound is reacted with dichloroformic acid to form the corresponding salt . Industrial production methods follow similar synthetic routes, ensuring high purity and consistency in the final product .

Chemical Reactions Analysis

Z-D-allo-isoleucine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Z-D-allo-isoleucine dicyclohexylammonium salt involves its ability to protect amino acids during chemical reactions. By forming a stable complex with the amino acid, it prevents unwanted side reactions and ensures the purity of the final product. The molecular targets and pathways involved in this process include the amino acid residues and the specific enzymes or catalysts used in the reactions .

Comparison with Similar Compounds

Z-D-allo-isoleucine dicyclohexylammonium salt is unique in its high purity and stability compared to other similar compounds. Some similar compounds include:

  • Z-D-allo-leucine dicyclohexylammonium salt
  • Z-D-allo-valine dicyclohexylammonium salt
  • Z-D-allo-phenylalanine dicyclohexylammonium salt

These compounds share similar protective properties but may differ in their specific applications and stability under various conditions .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMHUFMEYKIYPC-XOZOLZJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718513
Record name N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253595-73-2
Record name N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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